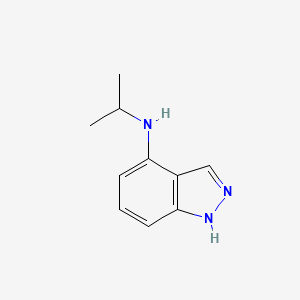

Indazol-4-amine, N-(1-methylethyl)-

Description

General Overview of Indazole Heterocycles in Organic Synthesis

Indazole, a bicyclic heterocyclic aromatic organic compound, consists of a benzene (B151609) ring fused to a pyrazole (B372694) ring. This structure exists in two principal tautomeric forms: 1H-indazole and 2H-indazole, with the 1H form being the more thermodynamically stable and predominant tautomer. nih.gov The indazole nucleus is a crucial scaffold in medicinal chemistry and organic synthesis, valued for its ability to serve as a structural motif in a wide array of biologically active compounds. nih.govcaribjscitech.com

Nitrogen-containing heterocycles are fundamental building blocks for many natural products and commercial drugs, and indazoles are among the most important in this category. nih.govpnrjournal.com While rarely found in nature, synthetic indazole derivatives exhibit a broad spectrum of pharmacological activities. nih.gov The development of new, efficient methods for synthesizing the indazole scaffold is a significant focus in drug discovery, with numerous catalyst-based approaches, including transition-metal, acid-base, and green chemistry methods, being developed to create a diverse range of derivatives. benthamdirect.comingentaconnect.com These synthetic advancements have facilitated the exploration of indazoles as inhibitors of protein kinases and as surrogates for the adenine (B156593) base of ATP, highlighting their importance in designing targeted therapeutics. caribjscitech.com

Significance of N-Alkyl Amines, Specifically N-Isopropyl Moieties, in Chemical Structures

N-alkyl amines are a fundamental class of organic compounds characterized by a nitrogen atom bonded to at least one alkyl group. They serve as essential intermediates and building blocks in the synthesis of a vast number of pharmaceuticals, agrochemicals, and specialty chemicals. bloomtechz.comwikipedia.org The nature of the alkyl group can significantly influence the steric and electronic properties of the amine, thereby affecting its reactivity and biological activity.

The N-isopropyl group, in particular, imparts unique characteristics to a molecule. The branched structure of the isopropyl group [(CH₃)₂CH-] provides steric bulk, which can influence a molecule's binding affinity to biological targets and its metabolic stability. Isopropylamine, the simplest amine bearing this group, is a key precursor in the production of numerous herbicides and pesticides, such as atrazine (B1667683) and glyphosate. wikipedia.org In medicinal chemistry, the N-isopropyl moiety is incorporated into various drug candidates to modulate their pharmacokinetic profiles or to serve as a key part of the pharmacophore. bloomtechz.com For instance, N-isopropylbenzylamine is a versatile intermediate used in the synthesis of antihistamines, analgesics, and antidepressants. bloomtechz.combloomtechz.com The isopropyl group can also mimic alkyl substituents found in natural alkaloids, making it a valuable component in synthetic pathways to these complex molecules. bloomtechz.com

Contextualization of Indazol-4-amine, N-(1-methylethyl)- within Indazole and Amine Chemistry

Indazol-4-amine, N-(1-methylethyl)- is a molecule that integrates the structural features of both an indazole core and an N-isopropyl amine functional group. Its chemical structure consists of an indazole ring system where an amine group at the 4-position is substituted with an isopropyl group.

This specific arrangement places it within the broad and pharmacologically significant family of indazole derivatives. nih.gov The presence of the indazole scaffold suggests potential applications in areas where indazoles have shown prominence, such as in the development of kinase inhibitors or other therapeutic agents. caribjscitech.com The substitution pattern on the indazole ring is a critical determinant of biological activity, and the placement of the N-isopropyl amine at the 4-position offers a unique structural configuration for investigation.

Simultaneously, the N-(1-methylethyl) or N-isopropyl group contributes its distinct properties to the molecule. As seen in other chemical contexts, this group can influence the compound's solubility, lipophilicity, and interaction with biological macromolecules. bloomtechz.comrsc.org The steric hindrance provided by the isopropyl group can affect the planarity and conformational flexibility of the molecule, which are crucial factors in drug-receptor interactions. Therefore, Indazol-4-amine, N-(1-methylethyl)- represents a specific chemical entity whose properties are a composite of the well-established characteristics of indazole heterocycles and N-isopropyl amines, making it a subject of interest for synthetic and medicinal chemistry research.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H13N3 |

|---|---|

Molecular Weight |

175.23 g/mol |

IUPAC Name |

N-propan-2-yl-1H-indazol-4-amine |

InChI |

InChI=1S/C10H13N3/c1-7(2)12-9-4-3-5-10-8(9)6-11-13-10/h3-7,12H,1-2H3,(H,11,13) |

InChI Key |

VBYKTKTXQXNGBH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)NC1=CC=CC2=C1C=NN2 |

Origin of Product |

United States |

Chemical Reactivity and Derivatization of the Indazol 4 Amine, N 1 Methylethyl Scaffold

Reactivity of the Indazole Ring System

The indazole ring is an electron-rich heteroaromatic system. This electronic character generally favors electrophilic attack on the carbocyclic (benzene) portion and allows for functionalization at the nitrogen atoms of the pyrazole (B372694) ring.

Electrophilic aromatic substitution (SEAr) is a fundamental reaction for functionalizing aromatic rings. wikipedia.org In the case of N-(1-methylethyl)-1H-indazol-4-amine, the reaction is directed by the combined influence of the fused pyrazole ring and the potent electron-donating amino group at the C-4 position. The amino group is a strong activating group and an ortho-, para-director.

The mechanism proceeds in two main steps:

Attack by the Aromatic Ring: The π-electrons of the benzene (B151609) ring act as a nucleophile, attacking the electrophile (E+). This step disrupts aromaticity and forms a resonance-stabilized carbocation intermediate, often called a sigma complex or arenium ion. masterorganicchemistry.com This is typically the slow, rate-determining step of the reaction. masterorganicchemistry.com

Deprotonation: A weak base removes a proton from the carbon atom bearing the new electrophile, restoring the aromatic system. masterorganicchemistry.com

For the N-(1-methylethyl)-1H-indazol-4-amine scaffold, electrophilic attack is predicted to occur at the positions ortho and para to the strongly activating amino group, which are C-5 and C-7. Due to the steric hindrance imposed by the adjacent isopropylamino group and the pyrazole ring, substitution at the C-5 position is generally favored over the C-7 position. Common electrophilic aromatic substitution reactions include nitration, halogenation, and sulfonation. masterorganicchemistry.com

Table 1: Predicted Outcomes of Electrophilic Aromatic Substitution Reactions

| Reaction Type | Reagents | Electrophile | Predicted Major Product |

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ (Nitronium ion) | N-(1-methylethyl)-5-nitro-1H-indazol-4-amine |

| Bromination | Br₂, FeBr₃ | Br⁺ (Bromonium ion) | 5-Bromo-N-(1-methylethyl)-1H-indazol-4-amine |

| Sulfonation | Fuming H₂SO₄ (SO₃) | SO₃H⁺ | 4-(Isopropylamino)-1H-indazole-5-sulfonic acid |

Nucleophilic aromatic substitution (SNAr) on the benzene portion of an indazole ring is generally difficult because the ring system is electron-rich. Such reactions typically require the presence of strong electron-withdrawing groups (e.g., nitro, cyano) to activate the ring towards nucleophilic attack. For the parent N-(1-methylethyl)-1H-indazol-4-amine, which possesses a strongly electron-donating amino group, SNAr is unfavorable.

However, in related heterocyclic systems, SNAr is a key strategy for synthesis when appropriate activating groups are present. For instance, the synthesis of certain 3-aminoindazoles proceeds via the reaction of a halo-substituted benzonitrile (B105546) with hydrazine (B178648), where the halide acts as a leaving group in a nucleophilic substitution process. nih.gov This highlights that if the N-(1-methylethyl)-1H-indazol-4-amine scaffold were further substituted with a suitable leaving group (like a halogen) at an activated position, it could potentially undergo nucleophilic substitution.

The pyrazole moiety of the indazole ring contains two nitrogen atoms (N-1 and N-2) that can be functionalized, most commonly through alkylation or arylation. The reaction often yields a mixture of N-1 and N-2 isomers, with the product ratio being highly dependent on the reaction conditions, including the base, solvent, and the nature of the electrophile. acs.org

Copper-catalyzed N-arylation has proven to be a broadly applicable method for functionalizing indazoles. acs.org Studies on the N-arylation of indazole with aryl halides using a copper iodide (CuI) catalyst have shown excellent regioselectivity for the N-1 arylation product. acs.org The choice of solvent can also play a critical role; for example, changing the solvent from dioxane to toluene (B28343) can increase the reaction rate but may also decrease the regioselectivity when using aryl bromides. acs.org Similarly, direct C-H arylation at the C3 position of the indazole ring can be achieved using palladium catalysis, demonstrating the diverse reactivity of the heterocyclic core. mdpi.com

Table 2: Representative N-Functionalization Reactions of the Indazole Ring

| Reaction Type | Reagents & Conditions | Position(s) Functionalized | Product Type |

| N-Arylation | Aryl halide, CuI, Ligand (e.g., 1,10-phenanthroline), Base (e.g., K₂CO₃), Toluene | N-1 (major), N-2 (minor) | N-Aryl indazole |

| N-Alkylation | Alkyl halide, Base (e.g., NaH), DMF | N-1 and N-2 mixture | N-Alkyl indazole |

| N-Arylation | Iodobenzene, KOH, CuI, DMSO | N-1 (major) | N-Phenyl indazole mdpi.com |

Transformations Involving the C-4 Amino Group

The secondary amine at the C-4 position is a versatile functional handle for introducing a wide range of molecular complexity. It can readily undergo reactions such as acylation, alkylation, and arylation.

Acylation: The N-isopropylamino group can be easily acylated to form the corresponding amide. This reaction is typically carried out using acyl chlorides or acid anhydrides in the presence of a base. nih.gov This transformation is fundamental in organic synthesis for protecting amino groups or for building more complex molecular architectures. nih.gov

Alkylation: As a secondary amine, the C-4 amino group can be further alkylated using alkyl halides. This reaction proceeds via nucleophilic substitution, where the nitrogen lone pair attacks the alkyl halide. youtube.com The reaction can potentially lead to the formation of a tertiary amine and, with excess alkylating agent, a quaternary ammonium (B1175870) salt. youtube.com

Arylation: The nitrogen atom can also be arylated to form a tertiary arylamine. Modern methods have been developed that avoid the harsh conditions of classical methods. One such approach involves the reaction with o-silylaryl triflates in the presence of cesium fluoride (B91410) (CsF), which proceeds under mild, transition-metal-free conditions to give good to excellent yields of N-arylated products. nih.gov

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-nitrogen bonds. The C-4 amino group of N-(1-methylethyl)-1H-indazol-4-amine can serve as the nucleophilic component in several named reactions.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction would involve reacting the indazol-4-amine with an aryl halide (or triflate) to form a new C-N bond, yielding an N-aryl-N-isopropyl-1H-indazol-4-amine.

Chan-Lam Coupling: A copper-catalyzed alternative involves the coupling of the amine with arylboronic acids. researchgate.net This method is often performed under mild conditions, sometimes in the open air, and demonstrates high functional group tolerance. researchgate.net Research on the N-arylation of a related compound, 1-isopropyl-1H-pyrazolo[3,4-b]pyridin-3-amine, with various boronic acids using a copper catalyst in the absence of a ligand and base, has shown good yields, demonstrating the utility of this approach for related heterocyclic amines. researchgate.net

Table 3: Cross-Coupling Reactions for N-Arylation of the Amino Group

| Reaction Name | Catalytic System | Coupling Partners | General Product Structure |

| Buchwald-Hartwig Amination | Pd catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., BINAP) | Indazol-4-amine + Aryl Halide/Triflate | N-Aryl-N-isopropyl-1H-indazol-4-amine |

| Chan-Lam Coupling | Cu catalyst (e.g., Cu(OAc)₂) | Indazol-4-amine + Arylboronic Acid | N-Aryl-N-isopropyl-1H-indazol-4-amine |

| Ullmann Condensation | Cu catalyst (e.g., CuI), Base | Indazol-4-amine + Aryl Halide | N-Aryl-N-isopropyl-1H-indazol-4-amine |

Formation of Imines and Related Derivatives

The primary amine at the C4 position of the indazole ring is a key functional group for derivatization. One common reaction is the formation of imines, also known as Schiff bases, through condensation with aldehydes or ketones. byjus.commasterorganicchemistry.com This reaction typically proceeds under mild, often acid-catalyzed, conditions and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. pressbooks.pubyoutube.comlibretexts.org

The general mechanism for imine formation involves the following steps:

Nucleophilic addition of the primary amine to the carbonyl group to form a carbinolamine intermediate. pressbooks.publibretexts.org

Proton transfer from the nitrogen to the oxygen. pressbooks.pub

Protonation of the hydroxyl group to form a good leaving group (water). pressbooks.publibretexts.org

Elimination of water to form an iminium ion. pressbooks.publibretexts.org

Deprotonation to yield the final imine product. pressbooks.publibretexts.org

The reversibility of this reaction is influenced by the presence of water; removing water drives the equilibrium towards the imine product. youtube.com

While specific studies on the imine formation of "Indazol-4-amine, N-(1-methylethyl)-" are not extensively detailed in the provided search results, the general principles of imine chemistry are well-established and applicable. byjus.commasterorganicchemistry.compressbooks.pubyoutube.comlibretexts.org The reactivity of the amino group allows for the synthesis of a diverse library of imine derivatives by varying the aldehyde or ketone reactant. These derivatives can be further modified, for instance, through reduction to form stable secondary amines.

Reactivity of the N-(1-methylethyl) Substituent

The N-(1-methylethyl) group, also known as an N-isopropyl group, attached to the indazole nitrogen also presents opportunities for chemical modification, although these reactions are generally less common than those involving the C4-amino group.

N-dealkylation or transalkylation reactions are important transformations in medicinal chemistry for modifying the substitution pattern of heterocyclic compounds. While direct studies on the dealkylation or transalkylation of the N-isopropyl group from "Indazol-4-amine, N-(1-methylethyl)-" are not explicitly described, general methods for N-dealkylation of N-alkyl indazoles exist. For instance, certain conditions can favor the removal of an alkyl group from the indazole nitrogen, which could then potentially be followed by re-alkylation with a different group (transalkylation). The regioselectivity of N-alkylation of indazoles is a complex process influenced by the substituent on the indazole ring, the nature of the alkylating agent, and the reaction conditions, often yielding a mixture of N1 and N2 isomers. nih.govnih.gov

Development of Novel Indazole Derivatives via Scaffold Modification

The development of novel indazole derivatives is a significant area of research aimed at discovering compounds with improved biological activity. nih.govresearchgate.net This often involves modifying the core indazole scaffold through various chemical reactions.

Structure-reactivity relationship (SRR) studies are crucial for understanding how chemical structure influences the reactivity and, consequently, the biological activity of a compound. For indazole-4-amine frameworks, these studies would involve synthesizing a series of derivatives with systematic variations in their structure and evaluating their chemical reactivity and biological properties.

Table 1: Examples of Synthesized Indazole Derivatives and their Reported Activities

| Compound Class | Modification | Reported Activity/Application | Reference |

| 1H-Indazole-3-carboxamides | Amide coupling at C3 | Potential anticancer agents | nih.gov |

| 1-Aryl-1H-indazoles | Arylation at N1 | Synthesis of substituted indazoles | nih.gov |

| N-Aryl-2H-indazoles | C-H bond functionalization | Synthesis of N-aryl derivatives | nih.gov |

| 3-(4-(heterocyclyl)phenyl)-1H-indazole-5-carboxamides | Heterocyclic substitution | Tyrosine threonine kinase (TTK) inhibitors | nih.gov |

| 1H-Indazol-3-amine derivatives | Various substitutions | Bcr-Abl inhibitors | nih.gov |

This table is illustrative and based on general findings for indazole derivatives, not specifically for Indazol-4-amine, N-(1-methylethyl)-.

Combinatorial chemistry is a powerful tool for rapidly generating large libraries of related compounds for high-throughput screening. researchgate.net For the "Indazol-4-amine, N-(1-methylethyl)-" scaffold, combinatorial approaches could be employed to create a diverse set of derivatives.

A typical combinatorial strategy would involve:

Scaffold Preparation: Synthesis of the core "Indazol-4-amine, N-(1-methylethyl)-" molecule.

Parallel Synthesis: Reacting the scaffold with a library of building blocks. For example, the C4-amino group could be reacted with a diverse set of aldehydes to form a library of imines, or with a variety of carboxylic acids or sulfonyl chlorides to generate libraries of amides or sulfonamides, respectively.

Purification and Screening: Purification of the resulting library of compounds and subsequent screening for desired biological activities.

This approach allows for the efficient exploration of the chemical space around the indazole-4-amine scaffold, increasing the probability of identifying novel and potent drug candidates. The development of selective N1- or N2-alkylation methods is also crucial for creating diverse and well-defined libraries of indazole derivatives. rsc.orgorganic-chemistry.org

Computational and Theoretical Studies on Indazol 4 Amine, N 1 Methylethyl

Quantum Chemical Calculations

Quantum chemical calculations are based on solving the Schrödinger equation for a given molecule, providing deep insights into its electronic nature and reactivity.

Electronic Structure AnalysisThis analysis investigates the arrangement of electrons within a molecule. For indazole derivatives, methods like Density Functional Theory (DFT) are commonly used.nih.govKey parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity.nih.gov

For instance, a computational study on a different indazole derivative, 2-[1-(2,4-dichlorobenzyl)-1H-indazol-3-yl]propan-2-ol (DCBIP), determined a consistent FMO energy gap across various solvents, suggesting minimal solvent influence on its electronic stability. dntb.gov.uaresearchgate.net Natural Bond Orbital (NBO) analysis is another technique used to understand electron delocalization and stabilizing interactions within the molecule, such as the hyperconjugative interactions between lone-pair orbitals and antibonding orbitals. dntb.gov.uaresearchgate.net Furthermore, Molecular Electrostatic Potential (MEP) maps are generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. nih.govdntb.gov.ua

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of molecular behavior.

In Silico Modeling for Scaffold Derivatization and Chemical Space Exploration

The exploration of the chemical space surrounding a core molecular scaffold is a cornerstone of modern drug discovery and materials science. For the compound Indazol-4-amine, N-(1-methylethyl)-, in silico modeling provides a powerful avenue to systematically investigate the impact of structural modifications on its physicochemical and potential biological properties. This computational approach allows for the rational design of novel derivatives and the prediction of their behavior, thereby prioritizing synthetic efforts and accelerating the discovery cycle.

In silico scaffold derivatization begins with the core structure of Indazol-4-amine, N-(1-methylethyl)-. Computational tools are then employed to introduce a wide array of virtual modifications. These modifications can range from simple substitutions at various positions on the indazole ring to more complex alterations of the N-(1-methylethyl) group. The goal is to generate a virtual library of related compounds, each with a unique structural profile.

One of the primary techniques used in this exploration is Quantitative Structure-Activity Relationship (QSAR) modeling. nih.govnih.gov 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) are particularly valuable. nih.gov These methods correlate the three-dimensional steric and electrostatic properties of a set of molecules with their known activity. nih.gov For a series of virtual derivatives of Indazol-4-amine, N-(1-methylethyl)-, a 3D-QSAR model can be built to predict the activity of yet-to-be-synthesized compounds. nih.gov This allows researchers to identify which structural features are likely to enhance or diminish a desired property.

The following table represents a hypothetical set of virtual derivatives of the parent compound and their predicted biological activity based on a QSAR model.

| Compound ID | Modification on Indazole Ring | Modification on N-alkyl group | Predicted IC₅₀ (nM) |

| Parent | None | Isopropyl | 150 |

| Deriv-01 | 6-fluoro | Isopropyl | 95 |

| Deriv-02 | 6-chloro | Isopropyl | 88 |

| Deriv-03 | None | Cyclobutyl | 210 |

| Deriv-04 | None | Tert-butyl | 350 |

| Deriv-05 | 6-fluoro | Cyclobutyl | 120 |

| Deriv-06 | 3-amino | Isopropyl | 75 |

Molecular docking is another critical in silico technique for exploring the chemical space, particularly in the context of drug design. uni-saarland.de This method predicts the preferred orientation of a molecule when bound to a biological target, such as a protein or enzyme. uni-saarland.de For Indazol-4-amine, N-(1-methylethyl)-, docking simulations can be performed against a relevant biological target, such as a kinase, to predict the binding affinity and mode of interaction. nih.govresearchgate.net The indazole scaffold is a well-established "hinge-binding" motif in many kinase inhibitors, and computational studies can elucidate how different substituents on this core influence these crucial interactions. uni-saarland.denih.gov

The results of such docking studies are often presented in terms of binding energy, which provides an estimate of the strength of the interaction. Lower binding energies typically suggest a more stable and potent interaction. The table below illustrates hypothetical docking results for a series of derivatives against a target kinase.

| Compound ID | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |

| Parent | -7.5 | MET34, LEU88 |

| Deriv-01 | -8.2 | MET34, LEU88, PHE92 |

| Deriv-02 | -8.5 | MET34, LEU88, PHE92 |

| Deriv-03 | -7.1 | MET34, LEU88 |

| Deriv-04 | -6.8 | MET34 |

| Deriv-05 | -7.9 | MET34, LEU88, ALA45 |

| Deriv-06 | -9.1 | MET34, LEU88, ASP98 |

By combining these computational approaches, a comprehensive map of the chemical space around Indazol-4-amine, N-(1-methylethyl)- can be generated. This allows researchers to understand the structure-activity relationships governing the properties of these compounds and to design new molecules with optimized characteristics for a specific application. nih.gov The use of in silico modeling significantly reduces the time and resources required for experimental screening by focusing on a smaller, more promising set of candidate molecules.

Advanced Characterization Methodologies for Indazol 4 Amine, N 1 Methylethyl Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules, including indazole derivatives. nih.gov It provides precise information about the chemical environment of magnetically active nuclei, such as hydrogen (¹H) and carbon (¹³C).

¹H NMR and ¹³C NMR

One-dimensional ¹H and ¹³C NMR spectra are fundamental for the initial structural verification of N-(1-methylethyl)-indazol-4-amine derivatives.

¹H NMR Spectroscopy provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For a typical N-(1-methylethyl)-indazol-4-amine structure, the ¹H NMR spectrum would display characteristic signals for the aromatic protons on the indazole core, the N-H proton of the amine, and the protons of the N-isopropyl group (a methine CH and two methyl CH₃ groups). The chemical shifts (δ) and spin-spin coupling constants (J) are diagnostic. For instance, the aromatic protons typically appear in the range of δ 7.0-8.5 ppm, with their splitting patterns revealing their substitution pattern on the benzene (B151609) ring. nih.govchemicalbook.com The isopropyl group would show a doublet for the six equivalent methyl protons and a septet for the single methine proton, a classic signature of this functional group.

¹³C NMR Spectroscopy complements ¹H NMR by providing a spectrum of the carbon skeleton. nih.gov Each unique carbon atom in the molecule gives a distinct signal. The chemical shifts in ¹³C NMR are sensitive to the hybridization and electronic environment of the carbon atoms. For N-substituted indazoles, the chemical shifts of the carbon atoms in the indazole ring are particularly useful for confirming the substitution pattern. nih.gov For example, the carbons of the fused benzene ring typically resonate between δ 110-142 ppm, while the carbons of the pyrazole (B372694) ring have distinct shifts that help differentiate between isomers. nih.govnih.gov

Table 1: Representative ¹H and ¹³C NMR Data for Substituted Indazole Derivatives Note: This table presents example data from various indazole derivatives to illustrate typical chemical shift ranges. Actual values for Indazol-4-amine, N-(1-methylethyl)- may vary.

| Derivative Fragment | Nucleus | Typical Chemical Shift (δ, ppm) | Source |

|---|---|---|---|

| Indazole Aromatic Ring | ¹H | 7.0 - 8.5 | nih.gov |

| Indazole Aromatic Ring | ¹³C | 110 - 142 | nih.gov |

| N-H (Amine) | ¹H | ~5.4 (variable) | researchgate.net |

| Isopropyl -CH | ¹H | ~3.5 - 4.5 | researchgate.net |

| Isopropyl -CH₃ | ¹H | ~1.2 - 1.5 | researchgate.net |

| Isopropyl -CH | ¹³C | ~40 - 50 | researchgate.net |

| Isopropyl -CH₃ | ¹³C | ~20 - 25 | researchgate.net |

2D NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning all proton and carbon signals, especially for complex derivatives. ipb.pt

COSY (Correlation Spectroscopy): This homonuclear experiment maps correlations between J-coupled protons. sdsu.edu For an N-(1-methylethyl)-indazol-4-amine derivative, a COSY spectrum would show cross-peaks between adjacent aromatic protons, confirming their relative positions on the indazole ring. It would also clearly show a correlation between the isopropyl methine proton and the isopropyl methyl protons. science.gov

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. sdsu.edu It is a powerful tool for assigning carbon resonances by linking them to their known proton assignments. For example, the proton signal of the isopropyl methine would show a cross-peak to its corresponding carbon signal, definitively identifying it in the ¹³C spectrum. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds (long-range couplings). sdsu.edu HMBC is crucial for piecing together the molecular skeleton. It can establish connectivity across quaternary carbons (which have no attached protons) and between different functional groups. For instance, correlations between the N-H proton and carbons of the indazole ring, or between the isopropyl methine proton and the C4 carbon of the indazole ring, would confirm the N-substitution at the 4-amino position. ipb.ptscience.gov

Solid-State NMR for Crystalline Forms

While solution-state NMR is used for molecules dissolved in a solvent, solid-state NMR (ssNMR) provides structural information on materials in their solid, crystalline state. This technique is particularly valuable for studying polymorphism—the ability of a compound to exist in multiple crystalline forms—which can affect physical properties. For indazole derivatives, ssNMR can be used to characterize the structure and dynamics in the solid phase, providing data that is complementary to X-ray crystallography. acs.org It can distinguish between different crystalline forms and identify the presence of multiple conformations within the crystal lattice.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is an essential technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its elemental composition and molecular formula. nih.gov Unlike low-resolution mass spectrometry, HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, can measure mass-to-charge ratios (m/z) to a very high degree of accuracy (typically within 5 ppm). nih.govnfdi4chem.de

For a derivative of "Indazol-4-amine, N-(1-methylethyl)-", HRMS would be used to measure the exact mass of the molecular ion. This experimental mass is then compared against the calculated exact masses for all plausible molecular formulas. A close match provides high confidence in the elemental composition of the synthesized compound, confirming that no unexpected atoms were incorporated or lost during the reaction. This technique is routinely cited in the characterization of new indazole derivatives. researchgate.netnih.gov

Table 2: HRMS Data for a Hypothetical Indazol-4-amine, N-(1-methylethyl)- Derivative

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₀H₁₃N₃ |

| Calculated Exact Mass [M+H]⁺ | 176.11822 |

| Observed m/z [M+H]⁺ | 176.1185 |

| Mass Accuracy | < 5 ppm |

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure

Single-crystal X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule. nih.gov This technique provides precise coordinates for each atom in the crystal lattice, revealing exact bond lengths, bond angles, and torsional angles. mdpi.com For derivatives of "Indazol-4-amine, N-(1-methylethyl)-", X-ray crystallography can:

Unambiguously confirm the connectivity and substitution pattern, for example, distinguishing between N1- and N2-substituted indazole isomers.

Determine the absolute stereochemistry if chiral centers are present in the molecule.

Reveal the conformation of the molecule in the solid state, including the orientation of the N-isopropyl group relative to the indazole ring.

Characterize intermolecular interactions , such as hydrogen bonding and π-π stacking, which dictate how the molecules pack together in the crystal. researchgate.netresearchgate.net

The process requires growing a suitable single crystal of the compound, which is then irradiated with X-rays. The resulting diffraction pattern is analyzed to construct an electron density map, from which the molecular structure is solved. nih.gov

Table 3: Example Crystallographic Data Parameters for an Indazole Derivative Note: These are representative parameters. Specific values depend on the crystal structure.

| Parameter | Example Value | Source |

|---|---|---|

| Crystal System | Monoclinic | researchgate.netresearchgate.net |

| Space Group | P2₁/n | researchgate.net |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) | researchgate.net |

| Hydrogen Bonding | Present (e.g., N-H···N) | researchgate.netresearchgate.net |

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. nih.gov These techniques are highly effective for identifying the functional groups present in a compound, as each group has characteristic absorption or scattering frequencies.

Infrared (IR) Spectroscopy: In IR spectroscopy, the molecule is exposed to infrared radiation, and the frequencies at which absorption occurs correspond to the vibrational energies of specific bonds. For an N-(1-methylethyl)-indazol-4-amine derivative, the IR spectrum would show characteristic bands for:

N-H stretching: A sharp or broad band typically in the 3300-3500 cm⁻¹ region, characteristic of the amine group. researchgate.net

C-H stretching: Bands for aromatic C-H bonds (above 3000 cm⁻¹) and aliphatic C-H bonds (below 3000 cm⁻¹). researchgate.net

C=C and C=N stretching: Multiple bands in the 1450-1650 cm⁻¹ region, corresponding to the vibrations of the indazole ring system. researchgate.net

N-H bending: A band typically around 1600 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. While IR is sensitive to changes in dipole moment, Raman is sensitive to changes in polarizability. Sometimes, vibrations that are weak in the IR spectrum are strong in the Raman spectrum, and vice-versa. ias.ac.in For indazole derivatives, Raman spectroscopy can provide additional information on the vibrations of the aromatic core and the carbon skeleton. nih.govnih.gov

Table 4: Characteristic Vibrational Frequencies for Indazole Derivatives

| Functional Group | Vibrational Mode | Typical Frequency (cm⁻¹) | Source |

|---|---|---|---|

| Amine (N-H) | Stretching | 3300 - 3500 | researchgate.net |

| Aromatic C-H | Stretching | 3000 - 3100 | researchgate.net |

| Aliphatic C-H | Stretching | 2850 - 2960 | researchgate.net |

| Indazole Ring (C=C, C=N) | Stretching | 1450 - 1650 | researchgate.net |

UV-Visible and Fluorescence Spectroscopy for Electronic Transitions

The electronic transitions of Indazol-4-amine, N-(1-methylethyl)- and its derivatives can be effectively studied using UV-Visible and fluorescence spectroscopy. These techniques provide valuable insights into the molecular structure and electronic properties of these compounds.

UV-Visible spectroscopy of indazole derivatives typically reveals absorption bands in the ultraviolet region, arising from π→π* transitions within the aromatic indazole ring system. For the parent 1H-indazole, absorption maxima are observed, which can be influenced by the solvent and substitution pattern. researchgate.net For instance, studies on 1-methylindazole (B79620) and 2-methylindazole in acetonitrile (B52724) have shown distinct absorption spectra, highlighting the sensitivity of the electronic transitions to the position of substitution. researchgate.net The introduction of an amino group at the 4-position and an N-(1-methylethyl) group is expected to cause a bathochromic (red) shift in the absorption maxima due to the electron-donating nature of the amino group, which extends the conjugation of the π-system.

Table 1: UV-Visible Absorption Maxima of Representative Indazole Derivatives

| Compound | Solvent | λmax (nm) |

|---|---|---|

| 1H-Indazole | Acetonitrile | ~250, ~290 |

| 1-Methylindazole | Acetonitrile | ~252, ~295 |

| 2-Methylindazole | Acetonitrile | ~240, ~280, ~310 |

Note: The values are approximate and based on spectral data from related research. researchgate.net

Fluorescence spectroscopy is a powerful tool for studying the emission properties of molecules upon excitation with UV or visible light. Certain substituted N-aryl-2H-indazoles have been shown to be fluorescent, exhibiting high extinction coefficients and significant Stokes shifts. nih.gov The fluorescence properties, including the emission wavelength and quantum yield, are highly dependent on the substitution pattern and the solvent environment. nih.govresearchgate.net For Indazol-4-amine, N-(1-methylethyl)-, the presence of the amino group could potentially lead to fluorescence, although this would need to be experimentally verified. The study of its fluorescence would provide deeper understanding of its excited state dynamics and potential applications in areas like fluorescent probes. nih.gov

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are indispensable for the purity assessment and isolation of Indazol-4-amine, N-(1-methylethyl)- and its derivatives.

For routine purity assessment, reversed-phase HPLC (RP-HPLC) is a commonly employed technique. A C18 or C8 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile or methanol) would be a suitable starting point. mdpi.comresearchgate.net The method can be optimized by adjusting the mobile phase composition, pH, and gradient elution profile to achieve optimal separation of the main compound from any impurities. Diode-array detection (DAD) can be used to monitor the elution and obtain UV spectra of the separated components, aiding in peak identification and purity evaluation. researchgate.net

The isolation of Indazol-4-amine, N-(1-methylethyl)- from reaction mixtures or for the separation of its derivatives often requires preparative chromatography. nih.gov This can be achieved by scaling up an analytical HPLC method to a preparative scale, using a larger column and higher flow rates. nih.gov In cases where isomers are present, specialized chromatographic techniques may be necessary. For instance, the separation of regioisomers (e.g., 1- and 2-substituted indazoles) can be challenging due to their similar polarities. google.com Normal-phase chromatography or the use of specific stationary phases might be required to achieve separation. google.com

Furthermore, if the derivatives of Indazol-4-amine, N-(1-methylethyl)- are chiral, enantioselective chromatography is essential for the separation of enantiomers. Chiral stationary phases (CSPs) based on polysaccharides like cellulose (B213188) or amylose (B160209) derivatives have proven effective for the separation of enantiomers of various heterocyclic compounds, including imidazole (B134444) and pyrazole derivatives. ptfarm.plnih.gov The choice of the chiral column and the mobile phase (normal-phase, polar organic, or reversed-phase) is critical for achieving successful enantioseparation. ptfarm.plnih.govshimadzu.com

Table 2: General HPLC Parameters for the Analysis of Indazole Derivatives

| Parameter | Typical Conditions for Purity Assessment | Typical Conditions for Chiral Separation |

|---|---|---|

| Column | C18, C8 (e.g., 250 mm x 4.6 mm, 5 µm) | Chiral (e.g., cellulose or amylose-based, 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile/Methanol and Water/Buffer (gradient or isocratic) | Hexane/Alcohol (normal phase), Polar organic solvents, or Reversed-phase eluents |

| Flow Rate | 0.5 - 1.5 mL/min | 0.5 - 1.0 mL/min |

| Detection | UV/DAD at a suitable wavelength (e.g., 220-300 nm) | UV/DAD at a suitable wavelength |

Note: These are general conditions and require optimization for the specific compound. mdpi.comresearchgate.netptfarm.pl

The development and validation of robust chromatographic methods are crucial for ensuring the quality and purity of Indazol-4-amine, N-(1-methylethyl)- and for the isolation and characterization of its derivatives in research and development.

Applications of Indazol 4 Amine, N 1 Methylethyl As a Synthetic Building Block and Chemical Scaffold

Role in the Synthesis of Complex Organic Molecules

The indazole framework is a cornerstone in the synthesis of a multitude of complex organic molecules, particularly those with significant biological activity. mdpi.com Indazole derivatives are integral components of several approved drugs, including kinase inhibitors used in oncology. nih.govresearchgate.net The planar structure of the indazole ring allows for diverse functionalization, making it an ideal starting point for creating elaborate three-dimensional structures. acs.org

Indazol-4-amine, N-(1-methylethyl)- serves as a pre-functionalized building block. The amino group at the C4 position can act as a key nucleophile or be transformed into other functional groups, providing a handle for constructing larger molecules. For instance, 3-aminoindazoles are crucial intermediates in the synthesis of potent therapeutic agents. nih.gov Synthetic chemists utilize such building blocks in multi-step reaction sequences to assemble molecules with precisely defined structures and properties. The synthesis of various indazole derivatives often involves creating the core ring structure through methods like intramolecular C-N bond formation or cycloaddition reactions, followed by functionalization. pnrjournal.comorganic-chemistry.org Using a pre-formed and functionalized indazole like N-(1-methylethyl)-1H-indazol-4-amine can streamline these synthetic routes, providing a more direct path to target compounds.

Indazole-Based Scaffolds in Modern Medicinal Chemistry (Focus on Scaffold Design and Synthesis)

The indazole scaffold is highly valued in medicinal chemistry due to the ability of its two nitrogen atoms to form strong hydrogen bonds with biological targets, such as the hinge region of protein kinases. nih.govarkat-usa.org This has led to its widespread use in the design of enzyme inhibitors. nih.govnih.gov

The synthesis of functionalized indazole cores is a subject of extensive research, with numerous methods developed to build and modify this heterocyclic system. mdpi.comnih.gov These methods can be broadly categorized into the initial construction of the indazole ring and the subsequent functionalization of a pre-existing core.

Modern synthetic strategies for the indazole core include:

Cadogan Reductive Cyclization: A classic method involving the deoxygenation of o-nitrobenzylamines or related structures. nih.gov

Transition-Metal Catalyzed Cyclizations: Rhodium(III)-catalyzed C-H bond functionalization and subsequent cyclization of azobenzenes with aldehydes provides an efficient, one-step route to N-aryl-2H-indazoles. acs.orgnih.gov

[3+2] Cycloaddition Reactions: The reaction of arynes with diazo compounds or hydrazones offers a powerful method for constructing the indazole skeleton. organic-chemistry.org This approach has been used to generate 3-substituted indazoles from N-tosylhydrazones and arynes. organic-chemistry.org

Metal-Free Syntheses: One-pot reactions of readily available 2-aminophenones with hydroxylamine (B1172632) derivatives can produce indazoles under mild, metal-free conditions. organic-chemistry.org

With a scaffold like Indazol-4-amine, N-(1-methylethyl)-, chemists can employ a range of reactions to introduce further diversity. The primary sites for reaction are the nitrogen atoms of the pyrazole (B372694) ring (N1 and N2) and the exocyclic amino group.

N-Alkylation and N-Arylation: The N1 and N2 positions of the indazole ring can be functionalized through alkylation or arylation reactions. The regioselectivity (N1 vs. N2) can often be challenging to control but can be influenced by the choice of reagents, catalysts, and reaction conditions. pnrjournal.com

N-Acylation: Selective acylation at the N1 position can be achieved using various methods, including electrochemical approaches where the indazole is reduced to an anion before reacting with an acid anhydride. organic-chemistry.org

Reactions of the Amino Group: The 4-amino group is a versatile handle. It can undergo acylation, sulfonylation, or act as a nucleophile in substitution reactions to link the indazole core to other molecular fragments. For example, N-4-pyrimidinyl-1H-indazol-4-amine derivatives have been synthesized as potent kinase inhibitors, demonstrating the utility of this position in building bioactive molecules. nih.gov

C-H Functionalization: Direct C-H activation and functionalization of the benzene (B151609) portion of the indazole ring is a modern strategy to add substituents without pre-functionalization, although the existing amino group will strongly direct the position of these reactions.

Summary of Synthetic Strategies for Indazole Functionalization

| Reaction Type | Position(s) | Description | Key Methods/Reagents | Source(s) |

|---|---|---|---|---|

| N-Alkylation | N1, N2 | Addition of alkyl groups to the pyrazole nitrogens. | Alkyl halides with base, CuH catalysis for allylation. | pnrjournal.com |

| N-Acylation | N1, N2 | Addition of acyl groups to the pyrazole nitrogens. | Acid anhydrides, electrochemical methods. | organic-chemistry.org |

| C-H Activation | C3, C5, C6, C7 | Direct introduction of functional groups onto the indazole carbocyclic or heterocyclic ring. | Rh(III), Pd(II) catalysis. | acs.orgnih.gov |

| Cycloaddition | Core Formation | Building the indazole ring system from acyclic or other cyclic precursors. | Arynes + diazo compounds/hydrazones. | organic-chemistry.org |

Scaffold diversification is a key goal in medicinal chemistry to explore the chemical space around a privileged core like indazole. Starting with Indazol-4-amine, N-(1-methylethyl)-, chemists can generate large libraries of related compounds by applying the strategies mentioned above. Molecular simplification, where parts of a more complex molecule are systematically removed, is another strategy used to identify the minimum necessary features for biological activity. nih.gov By combining different substituents at the N1, C3, C4-amino, and other positions, a vast array of analogues can be synthesized and screened for desired properties, whether for therapeutic applications or materials science. researchgate.netnih.gov

Use as an Intermediate in Multi-Step Organic Syntheses

Indazol-4-amine, N-(1-methylethyl)- is a valuable intermediate in multi-step syntheses. In drug discovery and development, complex target molecules are rarely made in a single step. Instead, they are built by sequentially connecting smaller, less complex fragments. Substituted aminoindazoles are a prime example of such critical fragments. nih.gov

For example, the synthesis of the HIV capsid inhibitor Lenacapavir relies on a 7-bromo-4-chloro-1H-indazol-3-amine intermediate, which is prepared and then elaborated in subsequent steps. nih.gov Similarly, Indazol-4-amine, N-(1-methylethyl)- can serve as the precursor to a specific substructure within a larger molecule. The synthesis would involve reacting the amino group or one of the ring nitrogens to attach another building block, followed by further transformations. The presence of the isopropyl group can be used to fine-tune solubility and pharmacokinetic properties in the final compound. nih.gov

Potential in Materials Science Research

Beyond pharmaceuticals, the indazole scaffold is gaining attention in materials science, primarily due to the unique photophysical properties of its derivatives. researchgate.net Many indazole-containing compounds exhibit fluorescence, and their emission properties can be tuned by altering the substitution pattern on the ring. nih.govresearchgate.net

Indazole derivatives have been investigated as:

Fluorophores: N-aryl-2H-indazoles have been identified as a new class of fluorophores with high extinction coefficients and large Stokes shifts, properties that are desirable for imaging and sensing applications. nih.gov

Push-Pull Systems: The indazole nucleus can act as an effective electron-donating group in "push-pull" molecules, where it is connected to an electron-withdrawing group via a π-conjugated bridge. These systems often exhibit strong intramolecular charge transfer (ICT), leading to interesting optical properties like solvatochromism (color changes with solvent polarity) and solid-state emission. arkat-usa.org Methylation of the indazole nitrogens can lock the tautomeric form and has been shown to dramatically enhance solid-state fluorescence quantum yields. arkat-usa.org

Aggregation-Induced Emission (AIE) Materials: While many fluorescent molecules suffer from quenching in the solid state, some indazole derivatives have been incorporated into materials that exhibit aggregation-induced emission, where fluorescence is enhanced in the aggregated or solid state. rsc.org These materials are promising for applications in sensors and organic light-emitting diodes (OLEDs). rsc.orgmdpi.com

The combination of a tunable heterocyclic core and the potential for strong fluorescence makes compounds like Indazol-4-amine, N-(1-methylethyl)- interesting starting points for the synthesis of novel organic functional materials. rsc.org The amino group can be used to link the indazole core to polymers or other scaffolds designed for applications in organic electronics.

Role in Agrochemistry Research

The primary application of Indazol-4-amine, N-(1-methylethyl)- in agrochemical research lies in its use as a precursor for the synthesis of more complex molecules with desired biological activities. The indazole ring system, coupled with the N-isopropyl amine substituent, provides a versatile platform for chemical modification, allowing researchers to fine-tune the properties of the resulting compounds to target specific agricultural pests.

Detailed Research Findings

Recent research has highlighted the importance of the N-substituted indazole-4-carboxamide scaffold in the creation of potent insecticides. For instance, a class of N-substituted 2-(3-pyridinyl)-2H-indazole-4-carboxamides has demonstrated significant insecticidal properties. The synthesis of these compounds often involves the initial preparation of 2-(3-pyridinyl)-2H-indazole-4-carboxylic acid, which can then be coupled with various amines to produce a library of potential agrochemicals.

While direct synthesis pathways starting from Indazol-4-amine, N-(1-methylethyl)- are not always explicitly detailed in the literature, the conversion of an amino group to a carboxylic acid group is a well-established chemical transformation. One such method is the Sandmeyer reaction, which allows for the conversion of an aromatic amine to a variety of functional groups, including a carboxyl group, via a diazonium salt intermediate. pharmdguru.comnrochemistry.comwikipedia.orgbyjus.comorganic-chemistry.org This suggests a plausible route where Indazol-4-amine, N-(1-methylethyl)- could be transformed into the corresponding 4-carboxyindazole intermediate, which is then utilized in the synthesis of active insecticidal compounds.

A notable example of a commercialized insecticide built upon this scaffold is indazapyroxamet . acs.org This compound is an N-(1-methylcyclopropyl)-2-(pyridin-3-yl)-2H-indazole-4-carboxamide, underscoring the significance of the N-substituted indazole-4-carboxamide structure in modern crop protection. acs.org The development of such potent insecticides is crucial for managing piercing-sucking insect pests, which pose a significant threat to global agriculture.

Furthermore, the indazole core is not limited to insecticides. Various indazole derivatives have been investigated for herbicidal and fungicidal activities. For example, certain 3-isoxazolidinones, which can be derived from intermediates sharing structural similarities with indazole-based compounds, have shown herbicidal effects. google.com Research into new fungicidal agents has also explored indazole-containing molecules, indicating the broad potential of this chemical class in agrochemistry. nih.gov

The following table summarizes the key chemical entities and their roles in the context of agrochemical research starting from or related to Indazol-4-amine, N-(1-methylethyl)-.

| Compound Name | Role/Application |

| Indazol-4-amine, N-(1-methylethyl)- | Starting material/Synthetic building block |

| 2-(3-pyridinyl)-2H-indazole-4-carboxylic acid | Key intermediate in insecticide synthesis |

| N-substituted 2-(3-pyridinyl)-2H-indazole-4-carboxamides | Class of potent insecticides |

| indazapyroxamet | Commercialized insecticide |

Future Directions and Emerging Research Avenues for Indazol 4 Amine, N 1 Methylethyl

The landscape of chemical synthesis and analysis is undergoing a significant transformation, driven by the need for greater efficiency, sustainability, and molecular control. For a compound of interest like Indazol-4-amine, N-(1-methylethyl)-, these advancements open up exciting new frontiers for research. Future investigations are poised to move beyond traditional synthetic and analytical paradigms, embracing greener methodologies, computational design, novel reactivity, and real-time process monitoring to unlock new potential and a deeper understanding of this molecule.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Indazol-4-amine, N-(1-methylethyl)- and its derivatives?

- Methodology : The compound can be synthesized via multi-step protocols involving condensation reactions, cyclization, or nucleophilic substitution. For example, similar indazole derivatives are synthesized using optimized reflux conditions with solvents like ethanol or acetonitrile to enhance reaction rates . Key steps include:

- Use of coupling agents (e.g., POCl₃) for cyclization .

- Purification via column chromatography or recrystallization to achieve >95% purity .

Q. How can the structural integrity of Indazol-4-amine, N-(1-methylethyl)- be validated experimentally?

- Analytical Techniques :

- FT-IR : Confirm functional groups (e.g., amine N-H stretches at ~3300 cm⁻¹) .

- NMR (¹H/¹³C) : Assign peaks for the indazole core and isopropyl substituent (e.g., methyl protons at δ 1.2–1.5 ppm) .

- Mass Spectrometry : Verify molecular weight (e.g., [M+H]+ ion matching theoretical values) .

Q. What safety precautions are essential when handling this compound?

- Hazard Mitigation :

- Acute Toxicity : Use fume hoods and PPE (gloves, goggles) due to potential respiratory irritation (H335) and skin corrosion (H315) .

- Storage : Store in airtight containers at 2–8°C, protected from light and moisture to prevent decomposition .

Advanced Research Questions

Q. How can computational methods optimize the design of Indazol-4-amine derivatives for target-specific activity?

- Approach :

- Molecular Docking : Screen derivatives against target receptors (e.g., uPAR) using software like AutoDock Vina .

- QSAR Modeling : Correlate substituent electronic properties (e.g., Hammett constants) with biological activity .

Q. What strategies resolve contradictions in biological activity data across studies?

- Data Reconciliation :

- Dose-Response Analysis : Compare EC₅₀ values under standardized assay conditions (e.g., pH 7.4, 37°C) .

- Meta-Analysis : Account for variations in cell lines (e.g., HEK293 vs. HeLa) or assay endpoints (e.g., IC₅₀ vs. Ki) .

- Example : Discrepancies in antioxidant activity of triazole derivatives were resolved by normalizing data to positive controls (e.g., ascorbic acid) .

Q. How can factorial design improve the synthesis and bioactivity profiling of this compound?

- Experimental Design :

- Variables : Temperature, solvent (polar vs. nonpolar), and catalyst loading .

- Output Optimization : Use response surface methodology (RSM) to maximize yield and minimize byproducts .

Q. What pharmacokinetic challenges are associated with Indazol-4-amine derivatives?

- Key Issues :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.